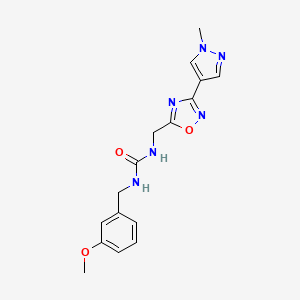![molecular formula C16H14FN5O3S B2391701 2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 893919-21-6](/img/structure/B2391701.png)
2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C16H14FN5O3S and its molecular weight is 375.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
One notable application involves the synthesis and evaluation of radioligands for positron emission tomography (PET) imaging. For example, the development of fluorine-18 labeled compounds designed to bind selectively to the translocator protein (18 kDa), a biomarker for neuroinflammation, exemplifies the potential of fluorinated pyrimidines in diagnostic imaging. This research emphasizes the synthesis of radioligands like [18F]DPA-714, showcasing their utility in visualizing biological targets in vivo through PET imaging (Dollé et al., 2008).
Quantum Chemical Analysis and Drug Likeness
Another area of application is the quantum chemical analysis of novel antiviral molecules, such as 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide. This compound was investigated for its antiviral potency against SARS-CoV-2, highlighting the role of pyrimidine derivatives in developing therapeutics against viral infections. The study provided insights into the molecule's structure, vibrational assignments, and intermolecular interactions, offering a foundation for understanding its pharmacokinetic properties and drug likeness (Mary et al., 2020).
Dual Inhibitor Development for Cancer Therapy
Research on the synthesis of thymidylate synthase and dihydrofolate reductase inhibitors for cancer therapy also highlights the significance of pyrimidine derivatives. Compounds based on the thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their inhibitory activity against these critical enzymes in cancer cell proliferation, underscoring the therapeutic potential of pyrimidine analogs in oncology (Gangjee et al., 2008).
Neuroinflammation PET Imaging
The exploration of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) in neuroinflammation PET imaging further illustrates the application of such compounds in neurological disease diagnosis. Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to TSPO, facilitating the development of in vivo PET radiotracers for neuroinflammatory processes (Damont et al., 2015).
Propiedades
IUPAC Name |
2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3S/c1-21-13-11(15(24)22(2)16(21)25)14(26-7-10(18)23)20-12(19-13)8-4-3-5-9(17)6-8/h3-6H,7H2,1-2H3,(H2,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKMPRQHRXNNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)N)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)
![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)

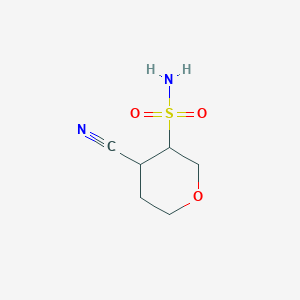
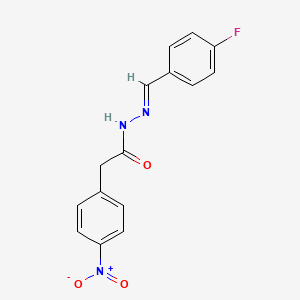
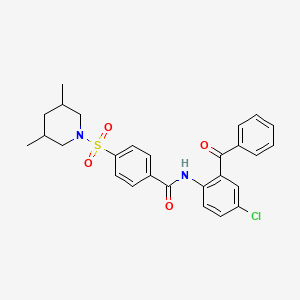
![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)
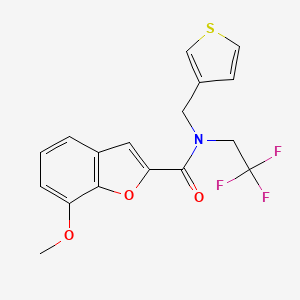
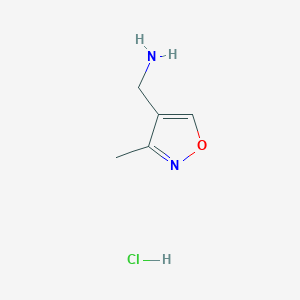
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)
![6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391636.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2391638.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2391639.png)
